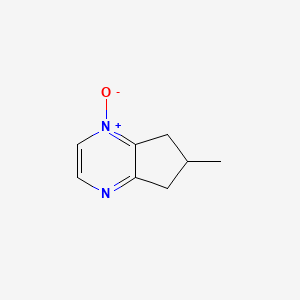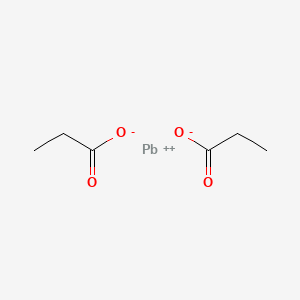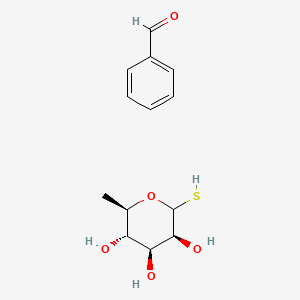
1,2-Dimyristoyl-sn-glycerophosphomethanol,sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt is a synthetic phospholipid compound with the molecular formula C32H62NaO9P and a molecular weight of 644.79 g/mol . This compound is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt can be synthesized through a series of chemical reactions involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent neutralization with sodium hydroxide. The synthesis typically involves the following steps:
Esterification: Glycerol is esterified with myristic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-dimyristoyl-sn-glycerophosphochloridate.
Neutralization: The phosphorylated product is neutralized with sodium hydroxide to yield 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt.
Industrial Production Methods
Industrial production of 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipid derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the phospholipid molecule.
Substitution: The compound can undergo substitution reactions where the phosphate group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various chemical environments.
Biology: Employed in the study of cell membrane dynamics, lipid-protein interactions, and membrane fusion processes.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted drug delivery.
Industry: Applied in the development of emulsifiers, stabilizers, and surfactants for various industrial applications
Mechanism of Action
The mechanism of action of 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets and pathways involved include:
Membrane Fluidity: The incorporation of the compound into lipid bilayers alters the physical properties of the membrane, affecting its fluidity and phase behavior.
Protein Interaction: The compound can interact with membrane proteins, modulating their activity and function, which is crucial for various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid, sodium salt: Similar in structure but with a phosphatidic acid group instead of a phosphomethanol group.
1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol, sodium salt: Contains a phosphoglycerol group, used in similar applications but with different properties.
Uniqueness
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt is unique due to its specific functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in studies involving membrane dynamics and interactions, as well as in the development of specialized drug delivery systems .
Properties
Molecular Formula |
C32H62NaO9P |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
sodium;[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxymethanolate |
InChI |
InChI=1S/C32H62O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(34)38-27-30(28-39-42(36,37)40-29-33)41-32(35)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30H,3-29H2,1-2H3,(H,36,37);/q-1;+1/t30-;/m1./s1 |
InChI Key |
LWOHXYWZUKXOBJ-VNUFCWELSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


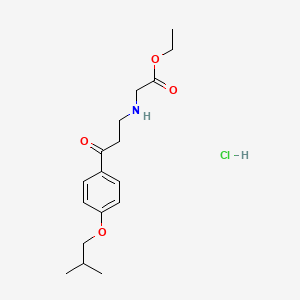
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
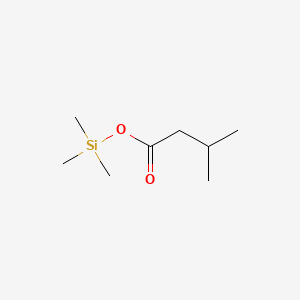


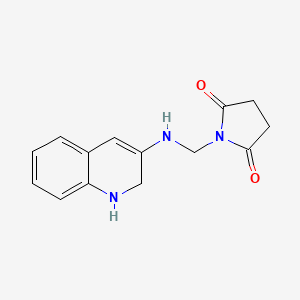
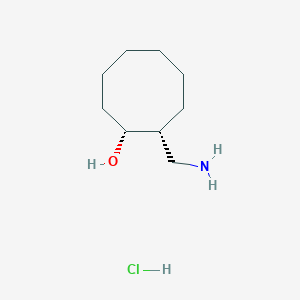
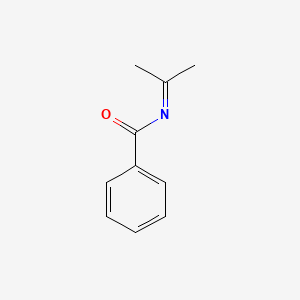
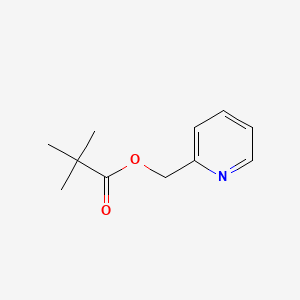
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
